1-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(4-methylbenzoyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(4-methylbenzoyl)piperazine” is a research compound. Its molecular formula is C23H23N7O2 and its molecular weight is 429.484. It is a derivative of triazolopyrimidine, a class of compounds known for their diverse pharmacological activities .
Wissenschaftliche Forschungsanwendungen
- Triazole derivatives have been investigated for their antibacterial potential. Researchers have explored their ability to inhibit bacterial growth and combat multidrug-resistant pathogens .
- Investigating the antifungal activity of our compound could provide insights into its effectiveness against fungal infections .
Antibacterial Activity
Antifungal Properties
Antioxidant Effects
Zukünftige Richtungen
Triazolopyrimidines have attracted growing interest due to their important pharmacological activities, such as antitumor, antimalarial, antimicrobial, anti-inflammatory, antifungal properties, and their potency in macrophage activation . This suggests potential future directions for the development and study of this compound.
Wirkmechanismus
Target of Action
The compound, 1-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(4-methylbenzoyl)piperazine, is a derivative of the triazole class of compounds . Triazole compounds are known to interact with a variety of enzymes and receptors in the biological system, showing versatile biological activities . Specifically, some triazolo[4,5-d]pyrimidine derivatives have shown promising inhibitory activity against the tyrosine kinase EGFR proteins .
Mode of Action
The mode of action of this compound is likely related to its interaction with its target proteins. The triazole nucleus in the compound can bind to the active sites of these proteins, leading to changes in their function . For instance, some triazolo[4,5-d]pyrimidine derivatives have been found to inhibit the activity of EGFR, a protein that plays a critical role in cell survival, growth, differentiation, and tumor formation .
Biochemical Pathways
The inhibition of EGFR by this compound could affect several biochemical pathways. EGFR is involved in multiple signaling pathways that regulate cell proliferation, apoptosis, angiogenesis, and cell migration . Therefore, the inhibition of EGFR could lead to the suppression of these pathways, resulting in the inhibition of tumor growth .
Pharmacokinetics
Triazole derivatives are generally well-absorbed and distributed in the body due to their lipophilic nature . They can also cross the blood-brain barrier, making them potential candidates for the treatment of central nervous system disorders .
Result of Action
The result of the compound’s action would be the inhibition of the activity of its target proteins, leading to changes in the cellular processes regulated by these proteins. For instance, the inhibition of EGFR could lead to the suppression of cell proliferation and induction of apoptosis, resulting in the inhibition of tumor growth .
Action Environment
The action of this compound could be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the compound’s stability and its interaction with its target proteins. Additionally, the presence of other substances, such as other drugs or metabolites, could also influence the compound’s action by competing for the same binding sites or by modifying the target proteins .
Eigenschaften
IUPAC Name |
[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O2/c1-16-3-5-17(6-4-16)23(31)29-13-11-28(12-14-29)21-20-22(25-15-24-21)30(27-26-20)18-7-9-19(32-2)10-8-18/h3-10,15H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZFMVCPVOFLPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(4-methylbenzoyl)piperazine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.